

Spectroscopic data for 3-Ethynylpyridazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethynylpyridazine**

Cat. No.: **B1444659**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Ethynylpyridazine**

Abstract

3-Ethynylpyridazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures. Its rigid, planar structure and the reactive ethynyl group make it an attractive synthon for developing novel pharmaceuticals and functional materials. Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-ethynylpyridazine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely consolidated in the public domain, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis of analogous pyridazine and ethynyl-containing compounds. Furthermore, it furnishes detailed, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data for validation.

Molecular Structure and Overview

3-Ethynylpyridazine (CAS: 119977-14-3) possesses a molecular formula of $C_6H_4N_2$ and a monoisotopic mass of 104.0374 Daltons. The structure features a diazine ring (pyridazine) substituted with an ethynyl group at the C3 position. The electron-deficient nature of the pyridazine ring, combined with the unique electronic and steric properties of the acetylene

moiety, gives rise to a distinct spectroscopic fingerprint. This guide will dissect the expected features of this fingerprint across three core analytical techniques.

Table 1: Summary of Predicted Spectroscopic Data for **3-Ethynylpyridazine**

Technique	Parameter	Predicted Value
¹ H NMR	Chemical Shift (δ)	H4: ~9.2 ppm (dd), H5: ~7.8 ppm (dd), H6: ~9.0 ppm (dd), C≡C-H: ~3.4 ppm (s)
¹³ C NMR	Chemical Shift (δ)	C3: ~145 ppm, C4: ~152 ppm, C5: ~128 ppm, C6: ~150 ppm, C≡CH: ~82 ppm, C≡CH: ~79 ppm
IR	Wavenumber (cm^{-1})	≡C-H stretch: ~3300 cm^{-1} , C≡C stretch: ~2120 cm^{-1} , C=N/C=C stretch: 1600-1400 cm^{-1}
Mass Spec (EI)	Mass-to-Charge (m/z)	Molecular Ion [M] ⁺ : 104, Key Fragments: 78, 52

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of **3-Ethynylpyridazine**. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the electronic environment shaped by the two adjacent nitrogen atoms and the triple bond.

Expertise & Rationale: Interpreting the NMR Spectra

The pyridazine ring is a π -deficient system, meaning the nitrogen atoms withdraw electron density from the ring carbons. This deshielding effect causes the attached protons (H4, H5, H6) to resonate at a significantly downfield chemical shift compared to those on a benzene ring.

- ¹H NMR: The proton at the C4 position is expected to be the most downfield, influenced by the adjacent nitrogen (N1) and the nearby ethynyl group. The H6 proton, adjacent to N1, will

also be strongly deshielded. The H5 proton, situated between two carbons, will appear most upfield among the aromatic signals. The protons will exhibit a characteristic three-bond coupling pattern (ortho-like), with an additional smaller four-bond coupling (meta-like) observable for H4 and H6. The acetylenic proton is expected to be a sharp singlet in a region typical for terminal alkynes.

- ^{13}C NMR: The carbon atoms directly bonded to nitrogen (C3 and C6) and the C4 atom will be the most deshielded (highest ppm values). The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region (~70-90 ppm).

Predicted ^1H and ^{13}C NMR Data

Table 2: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Assignment	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)	Integration
H6	9.22	dd	$J_{\text{H6-H5}} \approx 4.5$, $J_{\text{H6-H4}} \approx 1.5$	1H
H4	9.01	dd	$J_{\text{H4-H5}} \approx 8.5$, $J_{\text{H4-H6}} \approx 1.5$	1H
H5	7.85	dd	$J_{\text{H5-H4}} \approx 8.5$, $J_{\text{H5-H6}} \approx 4.5$	1H
$\text{C}\equiv\text{C-H}$	3.40	s	-	1H

Table 3: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

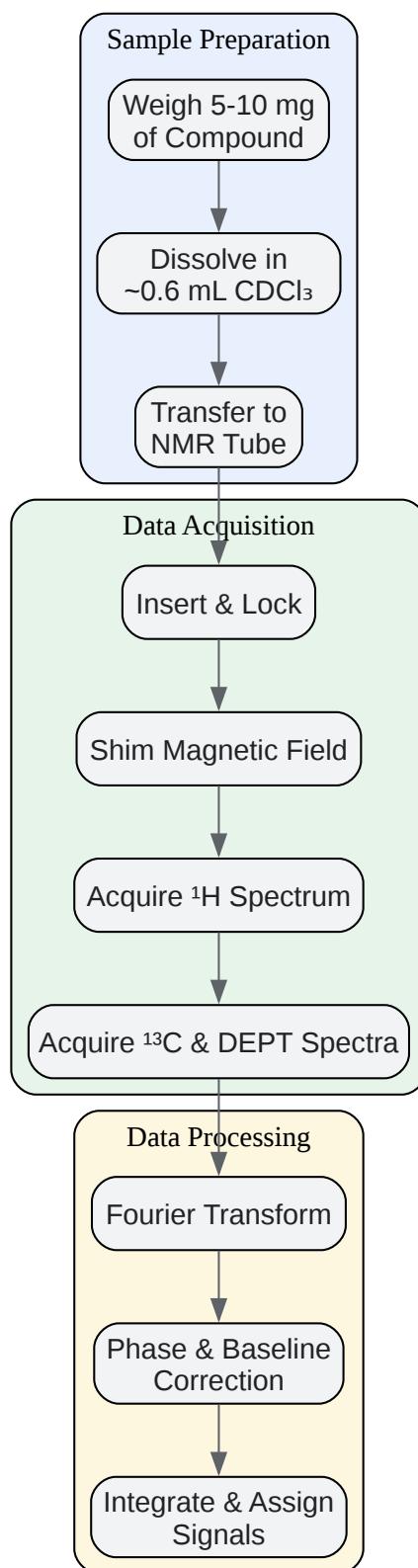
Assignment	Predicted δ (ppm)
C4	152.5
C6	150.3
C3	145.1
C5	128.0
C≡CH	82.1
C≡CH	79.4

Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-resolution NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-Ethynylpyridazine**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.[1][2]
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.[2]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum using a 90° pulse.

- Ensure the spectral width covers the expected range (e.g., 0-12 ppm).
- Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the ^{13}C nucleus is much less sensitive than ^1H .
 - To aid in assignment, consider running a DEPT-135 experiment, which will differentiate between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons. Quaternary carbons will be absent.



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Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Interpreting the IR Spectrum

For **3-Ethynylpyridazine**, the most diagnostic peaks arise from the alkyne and aromatic moieties.

- Alkyne Group: The terminal alkyne gives rise to two highly characteristic absorptions: the sharp, relatively strong $\equiv\text{C-H}$ stretch around 3300 cm^{-1} , and the $\text{C}\equiv\text{C}$ triple bond stretch near 2120 cm^{-1} . The latter can be weak but is very sharp.
- Aromatic Ring: The pyridazine ring will show aromatic C-H stretching vibrations just above 3000 cm^{-1} .^[3] In-plane ring stretching vibrations (C=C and C=N) typically appear in the $1600\text{--}1400\text{ cm}^{-1}$ region.^{[4][5]}
- "Fingerprint" Region: The region below 1300 cm^{-1} will contain complex C-H bending and ring deformation vibrations that are unique to the molecule's overall structure.

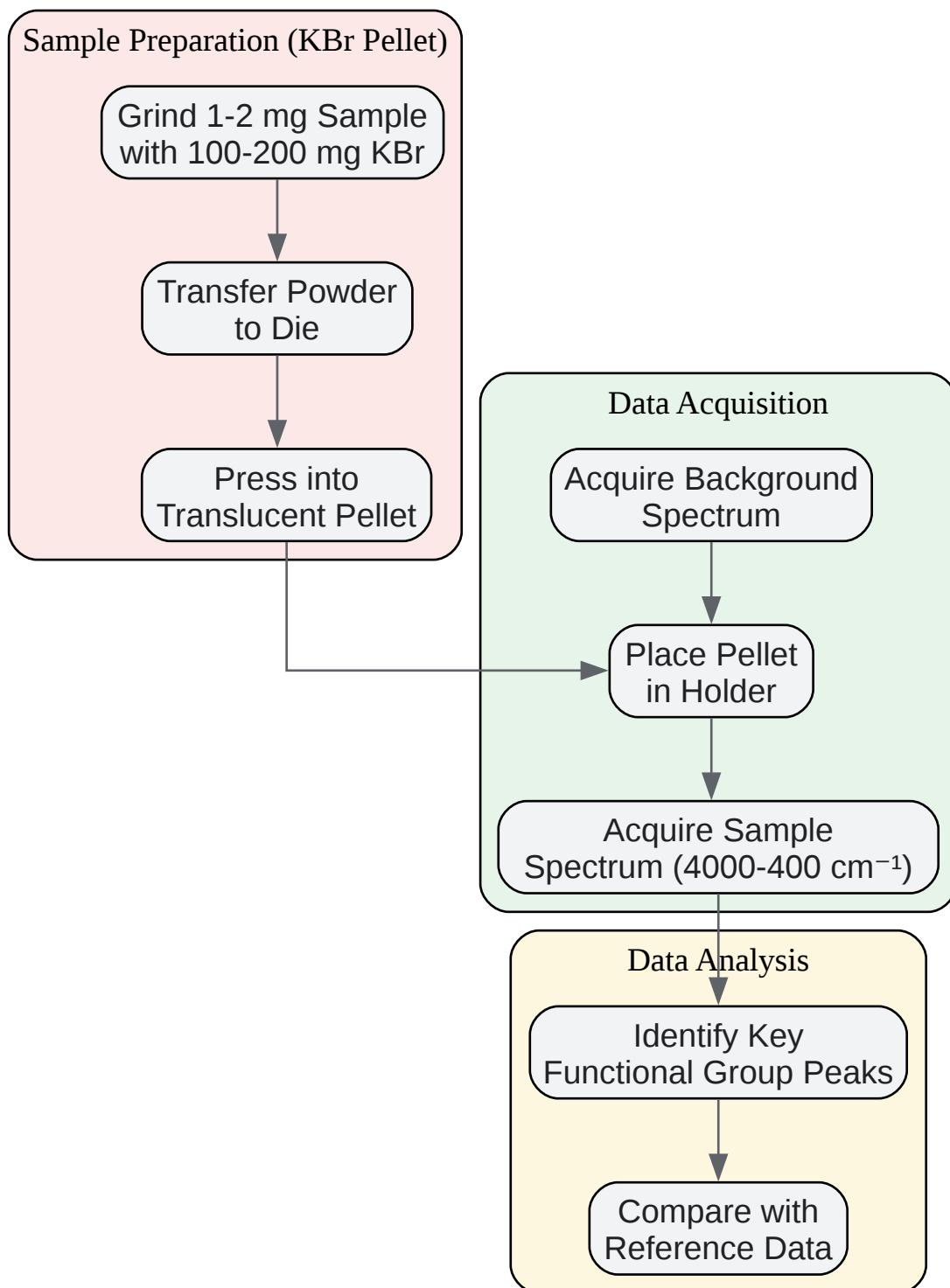
Table 4: Predicted Characteristic IR Absorptions (KBr Pellet)

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Expected Intensity
Acetylenic $\equiv\text{C-H}$ Stretch	~ 3300	Strong, Sharp
Aromatic C-H Stretch	$3100\text{--}3000$	Medium
Acetylenic $\text{C}\equiv\text{C}$ Stretch	~ 2120	Weak to Medium, Sharp
Aromatic Ring Stretches (C=C, C=N)	$1600\text{--}1400$	Medium to Strong
C-H Out-of-Plane Bending	$900\text{--}700$	Strong

Protocol for FTIR Data Acquisition (KBr Pellet)

This method is a gold standard for obtaining high-quality IR spectra of solid samples.^[6]

- Sample Preparation:
 - Gently grind ~1-2 mg of **3-Ethynylpyridazine** with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.
 - Causality: Grinding is critical to reduce particle size below the wavelength of the IR light, which minimizes light scattering and produces sharp, well-defined peaks.[6]
 - Transfer the powder to a pellet press die.
- Pellet Formation:
 - Apply pressure (typically 7-10 tons) using a hydraulic press to form a small, transparent, or translucent KBr pellet.
 - Carefully remove the pellet from the die.
- Spectrum Acquisition:
 - Place the pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically ratio the sample spectrum against this background.
 - Acquire the sample spectrum over the standard mid-IR range (4000-400 cm^{-1}).[7]

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Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information from fragmentation patterns. Electron Impact (EI) ionization is a robust choice for small, relatively stable organic molecules like **3-Ethynylpyridazine**.

Expertise & Rationale: Interpreting the EI Mass Spectrum

In EI-MS, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.^[8]

- Molecular Ion ($M^{+\bullet}$): The primary ionization event removes one electron to form the molecular ion, a radical cation. The peak corresponding to this ion gives the molecule's nominal mass. For $C_6H_4N_2$, the expected nominal mass is 104 Da. This peak should be reasonably intense due to the stability of the aromatic system.
- Fragmentation: The excess energy imparted during ionization leads to bond cleavage. A likely and diagnostic fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule from the pyridazine ring, a common fragmentation for nitrogen heterocycles. Another expected fragmentation is the cleavage of the ethynyl group.

Table 5: Predicted Key Ions in the EI Mass Spectrum

m/z Value	Proposed Ion/Fragment	Comments
104	$[C_6H_4N_2]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
78	$[C_5H_4N]^{+}$	Loss of HCN (27 Da) from the ring
77	$[C_5H_3N]^{+\bullet}$	Loss of HCN and $H\bullet$
52	$[C_4H_4]^{+\bullet}$	Loss of N_2 (28 Da)
51	$[C_4H_3]^{+}$	Further fragmentation

Protocol for Mass Spectrometry Data Acquisition (EI)

- Sample Introduction:

- Introduce a small amount of the sample (sub-microgram) into the ion source. For a solid like **3-Ethynylpyridazine**, this is typically done using a direct insertion probe. For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the sample would first be dissolved in a volatile solvent.

- Ionization:

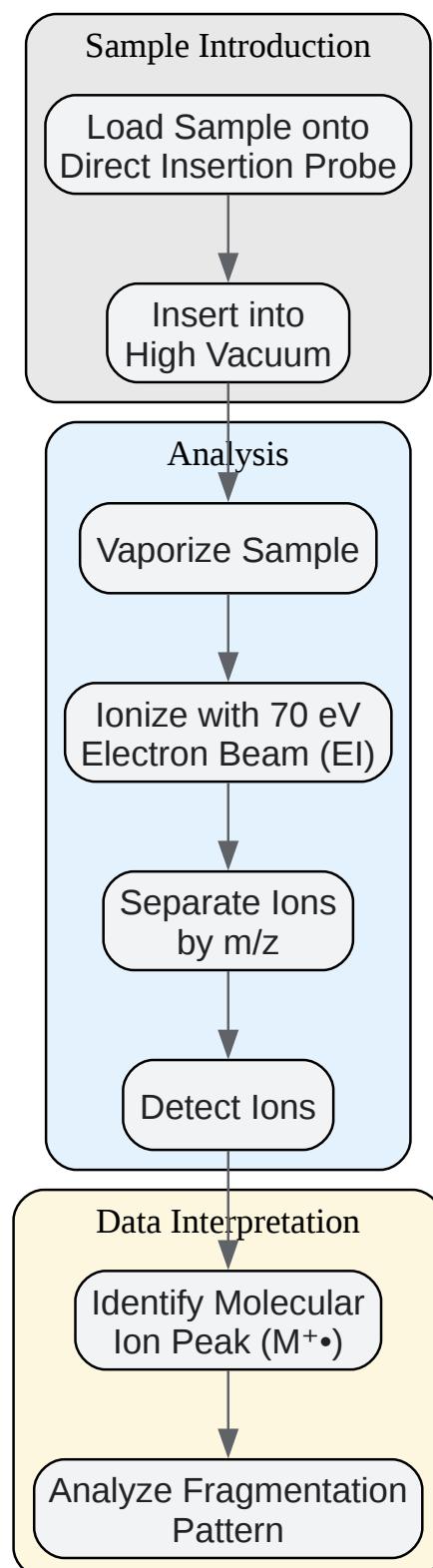
- The sample is vaporized by heating under high vacuum.
 - The gaseous molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

- Mass Analysis:

- The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Detection:

- The separated ions strike a detector, which generates a signal proportional to the ion abundance. The resulting plot of abundance versus m/z is the mass spectrum.



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Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

The structural elucidation of **3-Ethynylpyridazine** relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the expected spectroscopic signatures and robust methodologies required for its unambiguous characterization. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and substitution pattern. The distinctive IR absorptions for the terminal alkyne will verify the presence of this key functional group. Finally, mass spectrometry will confirm the molecular weight and provide corroborating structural evidence through predictable fragmentation pathways. By following the detailed protocols and using the predictive data herein as a benchmark, researchers and drug development professionals can confidently verify the identity and purity of **3-Ethynylpyridazine** in their synthetic and developmental workflows.

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References

- 1. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Ethynylpyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 3-Aminopyridine [webbook.nist.gov]
- 8. PubChemLite - 3-ethynylpyridine (C7H5N) [pubchemlite.lcsb.uni.lu]
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